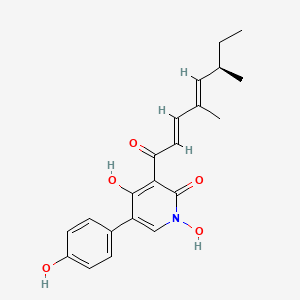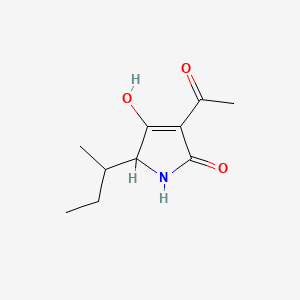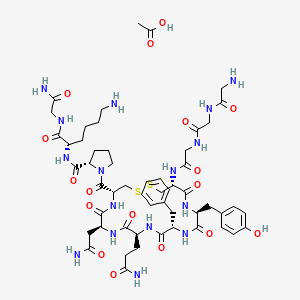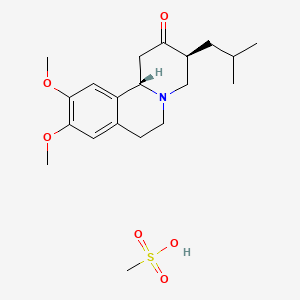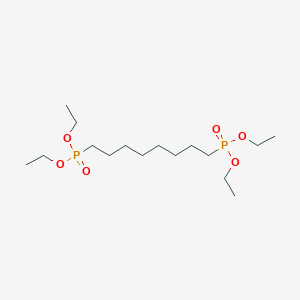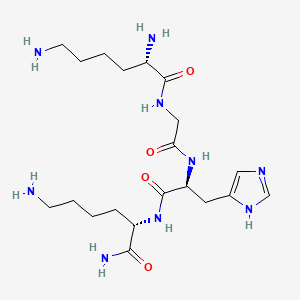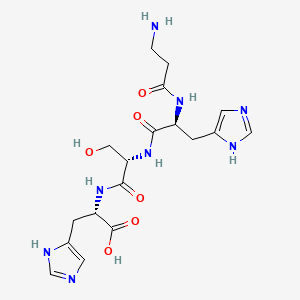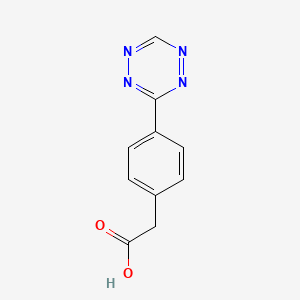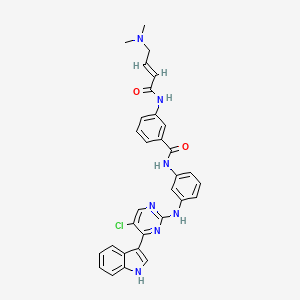
THZ2
Descripción general
Descripción
THZ2 es un inhibidor potente y selectivo de la quinasa dependiente de ciclina 7 (CDK7). La quinasa dependiente de ciclina 7 es una quinasa serina/treonina que desempeña un papel crucial en la regulación del ciclo celular y la transcripción. This compound ha demostrado un potencial significativo en la inhibición del crecimiento de varias células cancerosas, lo que lo convierte en un candidato prometedor para la terapia contra el cáncer .
Aplicaciones Científicas De Investigación
THZ2 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Investigación sobre el cáncer: this compound ha demostrado una potente actividad anticancerígena al inhibir la quinasa dependiente de ciclina 7, lo que lleva al arresto del ciclo celular y la apoptosis en las células cancerosas. .
Regulación transcripcional: this compound se utiliza para estudiar el papel de la quinasa dependiente de ciclina 7 en la regulación transcripcional.
Desarrollo de fármacos: This compound sirve como compuesto principal para el desarrollo de nuevos inhibidores de la quinasa dependiente de ciclina 7 con mayor potencia y selectividad.
Mecanismo De Acción
THZ2 ejerce sus efectos uniéndose covalentemente al sitio activo de la quinasa dependiente de ciclina 7, inhibiendo así su actividad quinasa. La quinasa dependiente de ciclina 7 participa en la fosforilación del dominio C-terminal de la ARN polimerasa II, que es esencial para la iniciación y elongación de la transcripción. Al inhibir la quinasa dependiente de ciclina 7, this compound interrumpe la actividad transcripcional, lo que lleva a la supresión de la expresión génica oncogénica y la inducción de apoptosis en las células cancerosas .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Thz2 plays a crucial role in biochemical reactions by inhibiting CDK7, a key enzyme involved in cell cycle regulation and transcription. This compound interacts with various enzymes, proteins, and other biomolecules, including cyclin H and MAT1, which form the CDK-activating kinase (CAK) complex. The inhibition of CDK7 by this compound leads to the suppression of phosphorylation of RNA polymerase II, thereby affecting transcription and cell cycle progression .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by inhibiting cell proliferation and inducing apoptosis in cancer cells. This compound impacts cell signaling pathways, including the downregulation of β-catenin and snail, which are involved in cell migration and invasion. Additionally, this compound affects gene expression by reducing the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and cyclooxygenase-2 (COX2), thereby modulating cellular metabolism and inflammatory responses .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with CDK7, leading to enzyme inhibition. This compound binds to the ATP-binding pocket of CDK7, preventing the phosphorylation of RNA polymerase II and other substrates. This inhibition results in the suppression of transcription and cell cycle progression. This compound also affects gene expression by modulating the activity of transcription factors and coactivators, leading to changes in the expression of genes involved in cell proliferation, apoptosis, and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound exhibits stability and maintains its inhibitory activity over extended periods. Degradation of this compound can occur, leading to a reduction in its efficacy. Long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies. These effects include sustained inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, this compound can induce toxic effects, including weight loss, organ damage, and immune suppression. Threshold effects have been observed, where the efficacy of this compound plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to cell cycle regulation and transcription. It interacts with enzymes such as CDK7, cyclin H, and MAT1, which are essential for the formation of the CAK complex. This compound also affects metabolic flux by modulating the activity of transcription factors and coactivators, leading to changes in the levels of metabolites involved in cell proliferation, apoptosis, and inflammation .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization. This compound accumulates in specific cellular compartments, including the nucleus, where it exerts its inhibitory effects on CDK7. The distribution of this compound within tissues is influenced by factors such as tissue permeability, blood flow, and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound is primarily in the nucleus, where it targets CDK7 and other components of the transcription machinery. This compound contains targeting signals and post-translational modifications that direct it to specific compartments or organelles. The localization of this compound within the nucleus is crucial for its activity and function, as it allows for the inhibition of CDK7 and the modulation of transcription and cell cycle progression .
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
THZ2 se puede sintetizar mediante un proceso de múltiples etapas que implica la reacción de precursores químicos específicos. La síntesis normalmente implica los siguientes pasos:
Formación de la estructura principal:
Funcionalización: La estructura principal se funcionaliza aún más mediante la introducción de sustituyentes específicos para mejorar su actividad inhibitoria contra la quinasa dependiente de ciclina 7.
Métodos de producción industrial
La producción industrial de this compound implica la ampliación del proceso de síntesis para producir grandes cantidades del compuesto. Esto normalmente requiere la optimización de las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, para garantizar un alto rendimiento y pureza. El uso de equipos de síntesis automatizados y reactores de flujo continuo puede mejorar aún más la eficiencia del proceso de producción .
Análisis De Reacciones Químicas
Tipos de reacciones
THZ2 experimenta varias reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales en this compound.
Reactivos y condiciones comunes
Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio se emplean normalmente.
Sustitución: Se pueden utilizar varios nucleófilos y electrófilos en las reacciones de sustitución, dependiendo de la modificación deseada.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound con grupos funcionales alterados. Estos derivados se pueden estudiar más a fondo para determinar su actividad biológica y sus posibles aplicaciones terapéuticas .
Comparación Con Compuestos Similares
THZ2 es parte de una clase de compuestos conocidos como inhibidores de la quinasa dependiente de ciclina 7. Los compuestos similares incluyen:
THZ1: Otro inhibidor potente de la quinasa dependiente de ciclina 7 con un mecanismo de acción similar.
ICEC0942 (CT7001): Un inhibidor selectivo de la quinasa dependiente de ciclina 7 que ha pasado a ensayos clínicos.
This compound es único en su capacidad de dirigirse selectivamente a los oncogenes asociados a superpotenciadores, lo que lo hace particularmente efectivo contra ciertos tipos de cáncer .
Propiedades
IUPAC Name |
N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-3-[[(E)-4-(dimethylamino)but-2-enoyl]amino]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28ClN7O2/c1-39(2)15-7-14-28(40)35-21-9-5-8-20(16-21)30(41)36-22-10-6-11-23(17-22)37-31-34-19-26(32)29(38-31)25-18-33-27-13-4-3-12-24(25)27/h3-14,16-19,33H,15H2,1-2H3,(H,35,40)(H,36,41)(H,34,37,38)/b14-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FONRCZUZCHXWBD-VGOFMYFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28ClN7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1604810-84-5 | |
| Record name | THZ2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1604810-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


